molecular formula C22H17N3O B5597145 3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one

3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one

Cat. No.: B5597145
M. Wt: 339.4 g/mol
InChI Key: LOUGESDEMKMCBL-HZHRSRAPSA-N
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Description

3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazolinone core with a benzylideneamino group at the 3-position and a 2-methylphenyl group at the 2-position, making it a unique and interesting molecule for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce reduced quinazolinone derivatives.

Scientific Research Applications

3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazolinone derivatives. The presence of both the benzylideneamino and 2-methylphenyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(E)-benzylideneamino]-2-(2-methylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-16-9-5-6-12-18(16)21-24-20-14-8-7-13-19(20)22(26)25(21)23-15-17-10-3-2-4-11-17/h2-15H,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUGESDEMKMCBL-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2N=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2/N=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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